MM-102

Overview

Description

MM-102 is a high-affinity peptidomimetic inhibitor of the interaction between the protein WDR5 and the mixed lineage leukemia 1 protein. This compound is known for its potent inhibitory activity, with an inhibition constant of less than 1 nanomolar and a half-maximal inhibitory concentration of 2.4 nanomolar . This compound is primarily used in scientific research to study epigenetic regulation and has shown promise in leukemia treatment by targeting specific protein-protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MM-102 involves the preparation of a peptidomimetic structure that mimics the interaction motif of the mixed lineage leukemia 1 protein. The compound is synthesized through a series of peptide coupling reactions, typically using solid-phase peptide synthesis techniques . The final product is purified using high-performance liquid chromatography to achieve a purity of over 98% .

Industrial Production Methods

While this compound is primarily produced for research purposes, industrial-scale production would involve similar synthetic routes with optimization for larger batch sizes. This includes scaling up the solid-phase peptide synthesis and ensuring consistent purity and yield through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

MM-102 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to inhibit the interaction between WDR5 and mixed lineage leukemia 1 protein .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as fluorenylmethyloxycarbonyl-protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and solvents like dimethylformamide . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive peptide intermediates .

Major Products Formed

The major product formed from the synthesis of this compound is the peptidomimetic inhibitor itself, which is then purified to remove any side products or impurities .

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated that MM-102 effectively inhibits cell growth and induces apoptosis in leukemia cells harboring MLL1 fusion proteins. For instance, research indicates that this compound exhibits an inhibition constant (IC50) of approximately 2.4 nM, showcasing its potency against MLL1-mediated transcriptional activity . The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent.

In Vivo Studies

Preclinical models have further validated the efficacy of this compound. In animal studies using xenograft models of leukemia, treatment with this compound resulted in significant tumor regression and improved survival rates compared to control groups. These findings underscore the compound's potential as a novel therapeutic strategy for patients with acute leukemia driven by MLL1 fusion proteins .

Case Studies

Case Study 1: Acute Leukemia Treatment

A notable study involved the administration of this compound in a cohort of mice with MLL1 fusion-positive leukemia. The results showed a marked decrease in tumor volume and an increase in overall survival compared to untreated controls. The study concluded that this compound could be a promising candidate for further clinical development in treating acute leukemia associated with MLL1 abnormalities .

Case Study 2: Combination Therapy

Another investigation explored the use of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated synergistic effects, enhancing anti-tumor activity while reducing adverse effects commonly associated with traditional chemotherapy. This approach may lead to more effective treatment regimens for patients with resistant forms of leukemia .

Mechanism of Action

MM-102 exerts its effects by binding to the WDR5 protein, thereby preventing its interaction with the mixed lineage leukemia 1 protein . This inhibition disrupts the formation of the mixed lineage leukemia 1 methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 . By blocking this interaction, this compound reduces the expression of genes involved in leukemogenesis, such as HoxA9 and Meis-1 .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MM-102 include:

UNC0638: Another inhibitor of histone methyltransferase with a different target specificity.

Chaetocin: A fungal metabolite that inhibits histone methyltransferase activity.

BIX-01294: An inhibitor of the G9a histone methyltransferase.

Uniqueness of this compound

This compound is unique in its high affinity and specificity for the WDR5 and mixed lineage leukemia 1 protein interaction . Its potent inhibitory activity and ability to selectively target leukemia cells make it a valuable tool in both basic research and potential therapeutic applications .

Biological Activity

MM-102, also known as HMTase Inhibitor IX TFA, is a potent inhibitor of the WDR5/MLL (Mixed-Lineage Leukemia) interaction, which plays a critical role in various biological processes including gene expression regulation and cancer progression. This compound has garnered interest for its potential therapeutic applications, particularly in oncology and epigenetic modulation.

- Molecular Formula : C₄₃H₄₉F₃N₄O₆S

- Molecular Weight : 783.83 g/mol

- CAS Number : 1883545-52-5

- Solubility : DMSO ≥ 90 mg/mL at 25°C

- Storage Conditions : 2-8°C, dry, sealed

Biological Activity

This compound exhibits significant biological activity, primarily through its inhibition of the WDR5/MLL interaction:

| Parameter | Value |

|---|---|

| IC50 | 2.4 nM |

| Ki (Estimated) | < 1 nM |

| Target | WDR5/MLL |

This potency indicates that this compound is over 200 times more effective than the ARA peptide in inhibiting WDR5 binding, suggesting its potential as a powerful tool in research and therapeutic contexts .

This compound functions by disrupting the interaction between WDR5 and MLL, which is crucial for the methylation of histone H3 at lysine 4 (H3K4), a modification associated with active transcription. By inhibiting this interaction, this compound can alter gene expression profiles relevant to various diseases, particularly cancers characterized by aberrant MLL activity .

Case Studies and Research Findings

-

Inhibition of MLL1 Activity :

- Research demonstrates that this compound effectively inhibits MLL1 methyltransferase activity, leading to reduced expression of target genes such as HoxA9. This effect was observed in cellular models where this compound treatment resulted in decreased proliferation of MLL-rearranged leukemia cells .

- Impact on Chondrocytes :

- Epigenetic Modulation :

Potential Applications

Given its mechanism of action and biological activity, this compound holds promise for several applications:

- Cancer Therapy : Targeting MLL fusion proteins in leukemia.

- Epigenetic Research : Studying the role of histone methylation in gene regulation.

- Inflammatory Diseases : Investigating its effects on immune cell function and inflammation pathways.

Q & A

Basic Research Questions

Q. What is the structural basis of MM-102’s inhibition of the MLL1/WDR5 interaction?

this compound binds to the WDR5 protein via hydrogen bonds (N–O interactions) and hydrophobic forces (e.g., phenyl ring interactions with protein residues). Its chemical structure includes fluorinated aromatic groups and an amide backbone critical for binding affinity, as shown in molecular docking studies . Researchers should validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interaction kinetics.

Q. How does this compound modulate MLL1 target gene expression in leukemia models?

this compound reduces HoxA9 and Meis-1 mRNA levels in MLL1-AF9-transduced cells (IC50 = 0.4 μM) via inhibition of H3K4 methylation. To replicate this, use quantitative RT-PCR (qRT-PCR) for gene expression analysis and pair it with chromatin immunoprecipitation (ChIP) to assess H3K4me3 occupancy at promoter regions .

Q. What experimental controls are critical when testing this compound’s specificity?

Include:

- Housekeeping gene controls (e.g., GAPDH) to confirm target gene specificity .

- Negative controls : Cells treated with DMSO or inactive analogs (e.g., MM-101) to isolate this compound’s effects .

- Off-target assays : Screen against unrelated methyltransferases (e.g., EZH2) to validate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies (e.g., IC50 = 0.4 μM vs. 2.9 nM ) may arise from:

- Assay variability : Use standardized methyltransferase activity assays (e.g., radiometric <sup>3</sup>H-SAM incorporation) .

- Cellular context : Account for differences in cell permeability or endogenous WDR5 expression levels by normalizing data to protein concentration .

- Data normalization : Report IC50 values relative to positive controls (e.g., chaetocin for H3K4me inhibition) .

Q. What methodologies optimize this compound’s stability in in vitro experiments?

- Storage : Store lyophilized powder at -80°C; reconstitute in DMSO (>25 mM stock) and aliquot to avoid freeze-thaw cycles .

- Solubility testing : Pre-test in relevant media (e.g., RPMI-1640 with 10% FBS) using dynamic light scattering (DLS) to detect aggregation .

- Activity validation : Perform dose-response curves post-storage to confirm potency retention .

Q. How can this compound’s synergistic effects with other therapeutics be systematically evaluated?

Design combinatorial studies using:

- Fixed-ratio protocols (e.g., Chou-Talalay method) to calculate combination indices (CI) .

- Transcriptomic profiling (RNA-seq) to identify pathways co-regulated by this compound and adjunct agents (e.g., DOT1L inhibitors) .

- Apoptosis assays : Co-treatment with caspase-3/7 inhibitors to dissect mechanistic synergy .

Q. What strategies address this compound’s limited bioavailability in preclinical models?

- Prodrug derivatization : Introduce ester or PEG groups to enhance solubility .

- Nanoparticle encapsulation : Use liposomal carriers to improve plasma half-life .

- Pharmacokinetic monitoring : Measure plasma/tissue concentrations via LC-MS/MS after IV/IP administration .

Q. Methodological Best Practices

- Data presentation : Include raw qRT-PCR Ct values and normalized fold-changes in supplementary tables .

- Reproducibility : Adhere to MIAME guidelines for gene expression data and deposit datasets in public repositories (e.g., GEO) .

- Ethical compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .

Properties

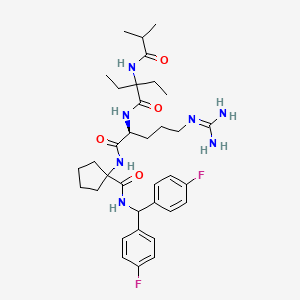

IUPAC Name |

N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSQRIPRKWVBU-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49F2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.